Lipophilicity (XLogP3) Comparison: Cyclopentyl vs. 6-Methyl-Cyclopentyl Analogs
The target compound 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole has an XLogP3 of 1.7, which is lower than the 6-methyl analog 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. The introduction of a methyl group at C6 increases molecular weight by 14.03 Da (to 237.73 g/mol) and raises lipophilicity, shifting XLogP3 above 2.0 [1]. This difference in logP can affect membrane permeability and non-specific protein binding, making the des-methyl target compound a more attractive early lead scaffold when lower lipophilicity is desired to mitigate off-target promiscuity .
| Evidence Dimension | XLogP3 lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; MW = 223.70 g/mol; TPSA = 22.2 Ų |
| Comparator Or Baseline | 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2090914-26-2): MW = 237.73 g/mol; XLogP3 estimated >2.0 due to additional methyl |
| Quantified Difference | ΔMW = +14.03 Da; ΔXLogP3 estimated ≥ +0.3 log units |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 3.0 algorithm) |
Why This Matters
Procurement of the des-methyl compound provides a less lipophilic starting point for SAR exploration, which is crucial when optimizing lead compounds for aqueous solubility and reduced promiscuity.
- [1] PubChem. 7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (CID 121215116). Computed Properties. Accessed April 2026. View Source
